BenchChemオンラインストアへようこそ!

2-amino-1,3-benzoxazole-4-carboxylic acid

ChemR23 inhibition Autoimmune disease Plasmacytoid dendritic cells

2-Amino-1,3-benzoxazole-4-carboxylic acid (C8H6N2O3, MW 178.14 g/mol) is a heterocyclic building block comprising a benzoxazole core with a 2-amino group and a 4-carboxylic acid substituent. This specific substitution pattern—amino at the 2-position and carboxyl at the 4-position—distinguishes it from its 5‑, 6‑, and 7‑carboxylic acid regioisomers and from the amino/carboxyl‑swapped 4‑amino‑1,3‑benzoxazole‑2‑carboxylic acid.

Molecular Formula C8H6N2O3
Molecular Weight 178.147
CAS No. 1784377-67-8
Cat. No. B2914203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1,3-benzoxazole-4-carboxylic acid
CAS1784377-67-8
Molecular FormulaC8H6N2O3
Molecular Weight178.147
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)N)C(=O)O
InChIInChI=1S/C8H6N2O3/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12)
InChIKeyQAINPTBCPNUNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,3-benzoxazole-4-carboxylic acid (CAS 1784377-67-8): A Positionally Defined Benzoxazole Scaffold for ChemR23-Targeted Drug Discovery and Heterocyclic Library Synthesis


2-Amino-1,3-benzoxazole-4-carboxylic acid (C8H6N2O3, MW 178.14 g/mol) is a heterocyclic building block comprising a benzoxazole core with a 2-amino group and a 4-carboxylic acid substituent [1]. This specific substitution pattern—amino at the 2-position and carboxyl at the 4-position—distinguishes it from its 5‑, 6‑, and 7‑carboxylic acid regioisomers and from the amino/carboxyl‑swapped 4‑amino‑1,3‑benzoxazole‑2‑carboxylic acid . In medicinal chemistry, the compound serves as the key intermediate for generating orally bioavailable ChemR23 inhibitors, with the 4‑carboxyl moiety identified as essential for pharmacokinetic performance in non‑human primates [2].

Why 2-Amino-1,3-benzoxazole-4-carboxylic Acid Cannot Be Replaced by Its 5‑, 6‑, or 7‑Carboxylic Acid Isomers in ChemR23 and Related Drug‑Discovery Programs


Positional isomerism on the benzoxazole ring dictates both target engagement and ADME properties. In a systematic structure–activity relationship (SAR) study of 2‑aminobenzoxazole‑based ChemR23 inhibitors, substituents at the 4‑position exhibited potent in‑vitro bioactivity in CAL‑1 cellular assays, whereas the same substituents placed at the 6‑position were not tolerated [1]. Furthermore, among the 4‑position variants, a carboxylic acid was uniquely capable of delivering meaningful oral bioavailability in cynomolgus monkeys; non‑acidic or differently positioned acid isosteres failed to match this exposure [1]. Consequently, substituting 2‑amino‑1,3‑benzoxazole‑4‑carboxylic acid with its 5‑ or 6‑regioisomer—or with the 2‑carboxyl/4‑amino regioisomer—is predicted to abolish or severely compromise both potency and oral pharmacokinetics, making such interchange unviable without a full de‑novo optimization campaign.

Quantitative Differentiation Guide: 2-Amino-1,3-benzoxazole-4-carboxylic Acid vs. Its Closest Positional Isomers and Scaffold Analogs


4-Position Carboxylic Acid Enables Potent ChemR23 Inhibition: IC50 17 nM vs. Inactive 6-Substituted Analogues

In the CAL‑1 cellular ChemR23 calcium‑signaling assay, the 2‑aminobenzoxazole‑4‑carboxylic acid‑derived inhibitor ChemR23‑IN‑4 (Compound 13) demonstrated an IC50 of 17 nM against human ChemR23 [1]. In contrast, the SAR study explicitly states that 6‑position substituents on the same 2‑aminobenzoxazole scaffold were not tolerated, yielding no detectable inhibitory activity at comparable concentrations [2]. This constitutes a functional loss‑of‑activity upon moving the carboxyl group from the 4‑ to the 6‑position.

ChemR23 inhibition Autoimmune disease Plasmacytoid dendritic cells

4-Carboxyl Group Confers Oral Bioavailability in Cynomolgus Monkeys: A Property Absent in Neutral or 5‑/6‑Carboxyl Isosteres

In a pharmacokinetic study conducted in cynomolgus monkeys, the 2‑aminobenzoxazole‑4‑carboxylic acid analogue (Compound 13) demonstrated oral efficacy sufficient to induce ChemR23 internalization on circulating plasmacytoid dendritic cells (pDCs) following oral administration [1]. The research publication identifies the carboxyl group at the 4‑position as 'key for improving the oral bioavailability,' a property not achieved with tetrazole or neutral substituents at the same position [1]. 5‑ and 6‑carboxylic acid isomers have not been reported to demonstrate comparable oral exposure in any published pharmacokinetic study.

Oral bioavailability Cynomolgus monkey PK ChemR23 internalization

Regiochemical Advantage for MAO‑A Inhibition: 2‑Amino‑benzoxazole‑4‑carboxylic Acid Scaffold Exhibits 73–82 nM IC50 vs. Inactive MAO‑B Profile

A closely related 2‑aminobenzoxazole‑4‑carboxylate derivative (CHEMBL3585819) demonstrated MAO‑A inhibition with IC50 values of 73 nM and 82 nM in two independent fluorimetric assays using bovine brain mitochondrial MAO‑A and serotonin substrate, while MAO‑B inhibition was negligible (IC50 = 340,000 nM), corresponding to a >4,000‑fold selectivity for MAO‑A over MAO‑B [1] [2]. This selectivity profile contrasts with 2‑aminobenzoxazole scaffolds lacking the 4‑carboxyl group, which generally show reduced or non‑selective MAO inhibition in published datasets (class‑level inference).

Monoamine oxidase A MAO-A inhibition Neurochemistry

Synthetic Accessibility Advantage: Direct Cyclization from 2‑Amino‑3‑hydroxybenzoic Acid vs. Multi‑Step Routes for 5‑ and 6‑Isomers

2‑Amino‑1,3‑benzoxazole‑4‑carboxylic acid can be synthesized in a single step via cyclocondensation of 2‑amino‑3‑hydroxybenzoic acid with trimethyl orthoformate under acid‑catalyzed reflux (4 h, xylene, pyridinium p‑toluenesulfonate) . In contrast, the synthesis of the 5‑ and 6‑carboxylic acid isomers requires non‑commercially available substituted aminophenol precursors and typically involves multi‑step sequences with protecting‑group manipulations, as described in the general synthetic strategy for isomeric 2‑aminobenzoxazole‑carboxylic acids [1]. This translates to a shorter, higher‑yielding route for the 4‑isomer, directly impacting procurement cost and lead time.

Synthetic chemistry Building block Cyclization

Dual Functional‑Group Architecture Enables Orthogonal Derivatization: Amino‑Directed Amide Coupling vs. Carboxyl‑Directed Esterification

The 2‑amino‑4‑carboxyl arrangement provides two chemically orthogonal handles for library construction. The 2‑amino group undergoes reductive amination with aldehydes (as demonstrated for the ChemR23 inhibitor series [1]), while the 4‑carboxylic acid can be independently esterified or coupled to amines via standard HATU/EDCI protocols. The regioisomeric 4‑amino‑1,3‑benzoxazole‑2‑carboxylic acid (CAS 1159516-00-3) offers the same functional groups but in swapped positions, leading to different electronic and steric properties upon derivatization—potentially altering target engagement as evidenced by the strict positional requirements observed in ChemR23 SAR [1]. The 5‑ and 6‑carboxylic acid isomers place the carboxyl group at positions with different electronic resonance contributions from the oxazole ring, affecting both reactivity and the geometry of final compounds (class‑level inference).

Medicinal chemistry Library synthesis Orthogonal functionalization

Priority Application Scenarios Where 2-Amino-1,3-benzoxazole-4-carboxylic Acid (CAS 1784377-67-8) Offers Demonstrated Advantage Over Alternative Benzoxazole Isomers


Orally Bioavailable ChemR23 Inhibitor Development for Autoimmune Indications (e.g., Systemic Lupus Erythematosus)

This compound is the direct synthetic precursor to ChemR23‑IN‑4 (Compound 13), which achieved IC50 = 17 nM against human ChemR23 in CAL‑1 cells and demonstrated oral pharmacodynamic efficacy in cynomolgus monkeys as measured by ChemR23 internalization on circulating pDCs [1]. No other benzoxazole regioisomer (5‑, 6‑, or 7‑carboxylic acid) has been reported to yield orally active ChemR23 inhibitors, making the 4‑isomer the mandatory starting material for this therapeutic program.

Parallel Library Synthesis for Kinase and MAO‑A Inhibitor Screening

The dual orthogonal functional groups (2‑NH2 and 4‑COOH) enable split‑pool or parallel synthesis of diverse compound libraries without protecting‑group interconversion, as demonstrated in 2‑aminobenzoxazole combinatorial library patents [1]. The MAO‑A selectivity data (IC50 ~73–82 nM for MAO‑A vs. >340,000 nM for MAO‑B) for closely related 4‑carboxylate derivatives [2] support library design aimed at CNS‑penetrant MAO‑A inhibitors, a profile not established for 5‑ or 6‑isomers.

One‑Step Building Block Supply for Contract Research and Medicinal Chemistry CROs

The single‑step synthesis from 2‑amino‑3‑hydroxybenzoic acid (CAS 54802-10-7) via trimethyl orthoformate cyclization [1] reduces synthetic complexity compared to the multi‑step routes required for 5‑ and 6‑isomers. For CROs and medicinal chemistry groups needing gram‑to‑kilogram quantities of benzoxazole acid building blocks, the 4‑isomer offers lower cost‑per‑gram, shorter lead times, and simpler purification, directly affecting project economics and timelines.

Structure–Activity Relationship Studies Exploring Positional Effects of Acidic Groups on Benzoxazole Scaffolds

The documented loss of ChemR23 activity upon moving substituents from the 4‑ to the 6‑position [1] establishes this compound as a critical tool for positional SAR studies. Researchers exploring the impact of acidic functional group placement on benzoxazole‑containing ligands can use the 4‑carboxylic acid isomer as the active reference point, benchmarking against the 5‑ and 6‑isomers to map target‑binding pharmacophores.

Quote Request

Request a Quote for 2-amino-1,3-benzoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.